1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is also known as "[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid" . It has a molecular weight of 201.21 . The IUPAC name is “[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid” and the Inchi Code is "1S/C6H7N3O3S/c1-2-3-8-9-6 (13-3)7-4 (10)5 (11)12/h2H2,1H3, (H,11,12) (H,7,9,10)" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name and Inchi Code. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.21 . It is a solid at room temperature .Scientific Research Applications
Biological Activity and Medicinal Chemistry
1,3,4-Thiadiazole derivatives, including compounds structurally related to "1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid," have been extensively studied for their pharmacological properties. These heterocyclic compounds are recognized for their versatility in chemical modifications and have been identified as key scaffolds in medicinal chemistry due to their diverse pharmacological potentials. Specifically, 1,3,4-thiadiazoles have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their pharmacological activities. This underlines the importance of these scaffolds as structural matrices for constructing new drug-like molecules with potential medicinal applications (Lelyukh, 2019).
Synthesis and Biological Significance
The synthesis of 1,3,4-thiadiazoline and related compounds has been a subject of extensive research, with a focus on their pharmaceutical significance against various fungal and bacterial strains. These studies highlight the importance of thiadiazolines and their derivatives in the development of new therapeutic agents, offering a variety of methods for their synthesis. The biological activities associated with these compounds underscore their potential in addressing a range of health-related issues (Yusuf & Jain, 2014).
Antioxidant and Anti-inflammatory Agents
Research focused on benzofused thiazole derivatives, akin to the thiadiazole family, has demonstrated their potential as antioxidant and anti-inflammatory agents. The exploration of these compounds involves not only the development of novel therapeutic agents but also the assessment of their efficacy in vitro. Such studies are crucial for identifying new leads in the treatment of inflammation and oxidative stress-related disorders (Raut et al., 2020).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety’s presence and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been known to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .
Result of Action
It is known that compounds with a 1,3,4-thiadiazole moiety have a broad spectrum of biological activities .
Future Directions
The 1,3,4-thiadiazole scaffold, to which this compound belongs, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, future research could focus on exploring these properties further and developing new drugs based on this scaffold .
Properties
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWOFPMOAGPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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